Cas no 4426-05-5 (3-cyclobutylprop-2-enoic acid)

3-Cyclobutylprop-2-enoic acid is a cyclic unsaturated carboxylic acid featuring a cyclobutyl group attached to a propenoic acid backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing cyclobutane-containing frameworks. The conjugated double bond enhances its utility in cycloaddition reactions, while the carboxylic acid functionality allows for further derivatization. Its compact ring system contributes to steric constraints, useful in designing rigid molecular architectures. This compound is of interest in medicinal chemistry for exploring bioactive scaffolds and in materials science for developing tailored polymers. High purity grades ensure consistent performance in research and industrial applications.
3-cyclobutylprop-2-enoic acid structure
3-cyclobutylprop-2-enoic acid structure
商品名:3-cyclobutylprop-2-enoic acid
CAS番号:4426-05-5
MF:C7H10O2
メガワット:126.153
MDL:MFCD06227778
CID:3987752
PubChem ID:21518231

3-cyclobutylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • Cyclobutaneacrylic acid
    • 3-cyclobutylprop-2-enoic acid
    • 3-Cyclobutylacrylic acid
    • AKOS006294564
    • SCHEMBL2505390
    • 3-Cyclobutylacrylicacid
    • Z1868431084
    • EN300-399888
    • F53092
    • (2E)-3-Cyclobutyl-2-propenoic Acid
    • MFCD06227778
    • (E)-3-CYCLOBUTYLACRYLIC ACID
    • 1355450-70-2
    • 2-Propenoic acid, 3-cyclobutyl-, (2E)-
    • EN300-99994
    • 4426-05-5
    • PS-18139
    • (2E)-3-cyclobutylprop-2-enoic acid
    • CS-0369094
    • (E)-3-cyclobutylprop-2-enoic acid
    • MDL: MFCD06227778
    • インチ: InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+
    • InChIKey: DPAPXZGBOOPZNH-SNAWJCMRSA-N

計算された属性

  • せいみつぶんしりょう: 126.068079557g/mol
  • どういたいしつりょう: 126.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-cyclobutylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-99994-1g
3-cyclobutylprop-2-enoic acid
4426-05-5 90%
1g
$842.0 2023-09-01
Enamine
EN300-99994-0.1g
3-cyclobutylprop-2-enoic acid
4426-05-5 95.0%
0.1g
$293.0 2025-03-21
Enamine
EN300-99994-0.5g
3-cyclobutylprop-2-enoic acid
4426-05-5 95.0%
0.5g
$656.0 2025-03-21
Enamine
EN300-99994-1.0g
3-cyclobutylprop-2-enoic acid
4426-05-5 95.0%
1.0g
$842.0 2025-03-21
Enamine
EN300-99994-2.5g
3-cyclobutylprop-2-enoic acid
4426-05-5 95.0%
2.5g
$1650.0 2025-03-21
Enamine
EN300-99994-0.05g
3-cyclobutylprop-2-enoic acid
4426-05-5 95.0%
0.05g
$197.0 2025-03-21
1PlusChem
1P019UII-250mg
3-cyclobutylprop-2-enoic acid
4426-05-5 90%
250mg
$579.00 2023-12-17
1PlusChem
1P019UII-50mg
3-cyclobutylprop-2-enoic acid
4426-05-5 95%
50mg
$297.00 2024-05-02
1PlusChem
1P019UII-5g
3-cyclobutylprop-2-enoic acid
4426-05-5 90%
5g
$3082.00 2023-12-17
1PlusChem
1P019UII-500mg
3-cyclobutylprop-2-enoic acid
4426-05-5 90%
500mg
$873.00 2023-12-17

3-cyclobutylprop-2-enoic acid 関連文献

3-cyclobutylprop-2-enoic acidに関する追加情報

Exploring the Chemistry and Applications of 3-Cyclobutylprop-2-enoic Acid (CAS No. 4426-05-5)

3-Cyclobutylprop-2-enoic acid (CAS No. 4426-05-5) is a unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science. This unsaturated carboxylic acid, characterized by a cyclobutyl ring attached to a prop-2-enoic acid moiety, offers a fascinating structural framework for synthetic chemists and researchers. Its molecular formula, C7H10O2, and distinct functional groups make it a valuable intermediate in organic synthesis.

One of the most intriguing aspects of 3-cyclobutylprop-2-enoic acid is its role in the development of novel bioactive compounds. Researchers have explored its potential as a building block for drug discovery, particularly in designing small-molecule inhibitors and modulators for various biological targets. The compound's cyclobutyl ring introduces steric constraints that can enhance binding affinity and selectivity, making it a promising candidate for medicinal chemistry applications. Recent studies have also investigated its use in creating sustainable polymers, aligning with the growing demand for eco-friendly materials in industries such as packaging and textiles.

In the context of current scientific trends, 3-cyclobutylprop-2-enoic acid has been linked to advancements in green chemistry and catalysis. Its synthesis often involves atom-efficient reactions, minimizing waste and energy consumption—a priority for modern chemical manufacturing. Additionally, the compound's unsaturated double bond allows for further functionalization through click chemistry or cross-coupling reactions, enabling the creation of diverse derivatives with tailored properties. This adaptability has made it a subject of interest in academic and industrial research alike.

From an analytical perspective, CAS No. 4426-05-5 is frequently characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods help confirm its purity and structural integrity, which are critical for ensuring reproducibility in research and industrial applications. The compound's stability under various conditions has also been a topic of investigation, particularly for storage and handling protocols in laboratory settings.

The commercial availability of 3-cyclobutylprop-2-enoic acid has expanded in recent years, driven by its growing utility in high-value chemical synthesis. Suppliers often highlight its use in peptide mimetics and bioconjugation, addressing the needs of the pharmaceutical and biotech sectors. Furthermore, its potential role in flavor and fragrance chemistry has been explored, with some studies suggesting its derivatives could contribute to unique olfactory profiles.

Looking ahead, the future of 3-cyclobutylprop-2-enoic acid appears promising, particularly in emerging fields such as bio-based materials and precision medicine. As researchers continue to uncover new synthetic pathways and applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond. Its combination of structural simplicity and functional versatility ensures that it will remain a subject of interest for years to come.

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